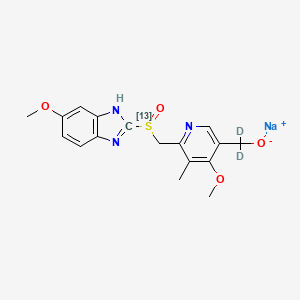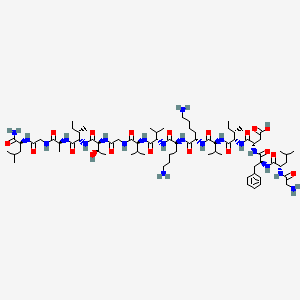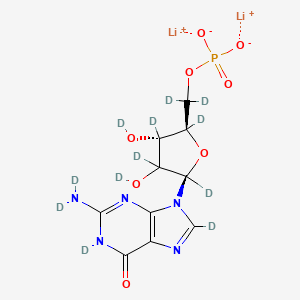
H-Tyr-His-Ile-Glu-Pro-Val-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Tyr-His-Ile-Glu-Pro-Val-OH is a peptide composed of the amino acids tyrosine, histidine, isoleucine, glutamic acid, proline, and valine. Peptides like this one are essential in various biological processes and have significant roles in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-His-Ile-Glu-Pro-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: The final peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
H-Tyr-His-Ile-Glu-Pro-Val-OH: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Formation of free thiol groups.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
H-Tyr-His-Ile-Glu-Pro-Val-OH: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system or in vaccine development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism by which H-Tyr-His-Ile-Glu-Pro-Val-OH exerts its effects depends on its specific biological context. Generally, peptides interact with cellular receptors or enzymes, triggering a cascade of biochemical events. The molecular targets and pathways involved can vary, but they often include:
Receptor Binding: Interaction with cell surface receptors to initiate signaling pathways.
Enzyme Inhibition/Activation: Modulation of enzyme activity to regulate metabolic processes.
Comparison with Similar Compounds
H-Tyr-His-Ile-Glu-Pro-Val-OH: can be compared to other peptides with similar sequences or functions. Some similar compounds include:
H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH: Another peptide with a similar sequence but different biological activity.
H-Tyr-Leu-Tyr-Gln-Trp-Leu-Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg-Arg-Glu-Val-Cys-Glu-Leu-Asn-Pro-Asp-Cys-Asp-Glu-Leu-Ala-Asp-His-Ile-Gly-Phe-Gln-Glu-Ala-Tyr-Arg-Arg-Phe-Tyr-Gly-Pro-Val-OH: A longer peptide with more complex functions.
The uniqueness of This compound lies in its specific sequence and the resulting biological activities, which can be distinct from other peptides with different amino acid compositions.
Properties
Molecular Formula |
C36H52N8O10 |
|---|---|
Molecular Weight |
756.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H52N8O10/c1-5-20(4)30(43-32(49)26(16-22-17-38-18-39-22)41-31(48)24(37)15-21-8-10-23(45)11-9-21)34(51)40-25(12-13-28(46)47)35(52)44-14-6-7-27(44)33(50)42-29(19(2)3)36(53)54/h8-11,17-20,24-27,29-30,45H,5-7,12-16,37H2,1-4H3,(H,38,39)(H,40,51)(H,41,48)(H,42,50)(H,43,49)(H,46,47)(H,53,54)/t20-,24-,25-,26-,27-,29-,30-/m0/s1 |
InChI Key |
MPORDPMEKCNCRM-XHJIKMKMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid](/img/structure/B12368099.png)

![(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;dihydrochloride](/img/structure/B12368105.png)








![benzyl N-[(E,2S)-7-(dimethylamino)-1-[[1-[[4-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl]-2-oxopyridin-3-yl]amino]-1,7-dioxohept-5-en-2-yl]carbamate](/img/structure/B12368165.png)
